molecular formula C15H22N4O3 B15113649 4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine

4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B15113649
M. Wt: 306.36 g/mol
InChI Key: AYXMUNNNLKXHQW-UHFFFAOYSA-N
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Description

4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by their coupling with the methoxypyrimidine moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrimidine moiety, in particular, may offer unique binding interactions with biological targets, making it a valuable scaffold for drug design.

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4O3/c1-21-14-9-13(16-11-17-14)19-4-2-3-12(10-19)15(20)18-5-7-22-8-6-18/h9,11-12H,2-8,10H2,1H3

InChI Key

AYXMUNNNLKXHQW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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